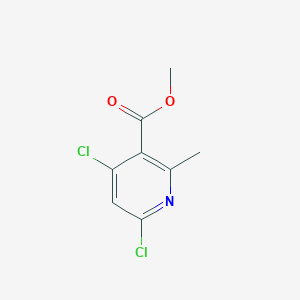

Methyl 4,6-dichloro-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4,6-dichloro-2-methylnicotinate” is a chemical compound with the CAS Number: 1196073-28-5 . It has a molecular weight of 220.05 and its linear formula is C8H7Cl2NO2 .

Synthesis Analysis

The synthesis of “Methyl 4,6-dichloro-2-methylnicotinate” involves a reaction with sodium hydride in DMF, followed by the addition of ethyleneglycol mono t-butyl ether . The reaction mixture is stirred at room temperature overnight. The reaction mixture is then quenched with water, extracted with EtOAc, and the organic layer is washed with water and brine, dried over Na2SO4, and the volatiles are removed .Molecular Structure Analysis

The InChI code for “Methyl 4,6-dichloro-2-methylnicotinate” is 1S/C8H7Cl2NO2/c1-4-7(8(12)13-2)5(9)3-6(10)11-4/h3H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“Methyl 4,6-dichloro-2-methylnicotinate” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Scientific Research Applications of Chemical Compounds

Chemical Analysis and Environmental Impact

Chemical compounds, including various herbicides and pesticides, are extensively studied for their environmental impact and toxicity. For instance, the scientometric review on 2,4-D herbicide toxicity highlights the global trends in research focusing on the toxicological effects and environmental presence of widely used agricultural chemicals (Zuanazzi et al., 2020). Similar methodologies can be applied to study Methyl 4,6-dichloro-2-methylnicotinate, evaluating its environmental distribution, degradation pathways, and potential impacts on non-target species.

Chemical Synthesis and Industrial Applications

The development and optimization of chemical synthesis pathways are crucial for the production of chemical compounds used in various industries. Research on efficient synthesis methods, as demonstrated by the practical synthesis of 5,5′-Methylene-bis(benzotriazole), showcases the ongoing efforts to improve chemical production processes through green chemistry principles (Gu et al., 2009). This approach is relevant for synthesizing Methyl 4,6-dichloro-2-methylnicotinate and exploring its applications in material science, pharmaceuticals, or as an intermediate in organic synthesis.

Toxicology and Risk Assessment

Understanding the toxicological profile of chemical compounds is essential for assessing risks to human health and the environment. Comprehensive reviews and studies on compounds like methylmercury and other environmental chemicals provide insights into mechanisms of toxicity, exposure assessment, and regulatory considerations (Grandjean et al., 2010). Applying these principles to Methyl 4,6-dichloro-2-methylnicotinate can help in evaluating its safety profile and regulatory compliance for use in consumer products or industrial applications.

Safety and Hazards

properties

IUPAC Name |

methyl 4,6-dichloro-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-7(8(12)13-2)5(9)3-6(10)11-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVAJMUKCKPSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-dichloro-2-methylnicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B2570077.png)

![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)

![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2570084.png)

![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)

![5-bromo-N-[(1,2-dimethyl-5-indolyl)methyl]-2-furancarboxamide](/img/structure/B2570095.png)

![N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2570096.png)